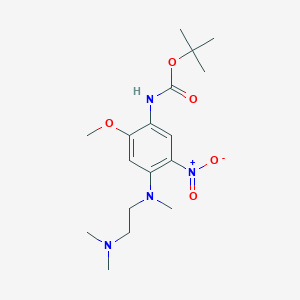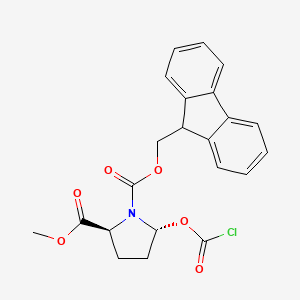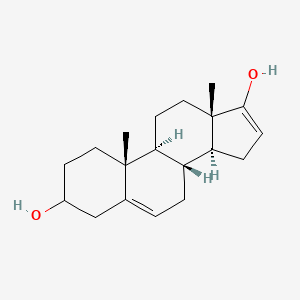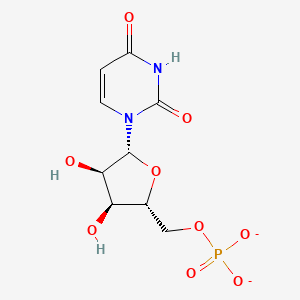
Tert-butyl (4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxy-5-nitrophenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxy-5-nitrophenyl)carbamate is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structural features, which contribute to its reactivity and functionality in different chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxy-5-nitrophenyl)carbamate typically involves multiple steps, including acylation, nucleophilic substitution, and reduction. One common method starts with the commercially available 4-fluoro-2-methoxy-5-nitroaniline. The synthetic route includes the following steps :
Acylation: The initial step involves the acylation of 4-fluoro-2-methoxy-5-nitroaniline to introduce the tert-butyl carbamate group.
Nucleophilic Substitution: This step involves the substitution of the nitro group with a dimethylaminoethyl group.
Reduction: The final step includes the reduction of the nitro group to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for better control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxy-5-nitrophenyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Nucleophilic substitution reactions can replace functional groups with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, hydrogen gas for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure optimal reaction rates and yields .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group results in the formation of amines, while substitution reactions can yield a variety of derivatives depending on the nucleophile used .
Scientific Research Applications
Tert-butyl (4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxy-5-nitrophenyl)carbamate is an important intermediate in the synthesis of biologically active compounds, such as omisertinib (AZD9291), which is used in cancer treatment . Its applications extend to:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drugs targeting specific diseases.
Industry: Employed in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl (4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxy-5-nitrophenyl)carbamate involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are mediated through its ability to bind to specific receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the target and the context of its use .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (4-ethynylphenyl)carbamate: A derivative of carbamate with applications in organic synthesis.
Tert-butyl N-(2-aminoethyl)carbamate: Used in the synthesis of N-Boc-protected anilines.
2-[(4,6-di-tert-butyl-2,3-dihydroxyphenyl)thio]acetic acid amides:
Uniqueness
Tert-butyl (4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxy-5-nitrophenyl)carbamate stands out due to its specific structural features, which confer unique reactivity and functionality. Its ability to undergo various chemical reactions and its role as an intermediate in the synthesis of biologically active compounds highlight its significance in scientific research and industrial applications.
Properties
Molecular Formula |
C17H28N4O5 |
|---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
tert-butyl N-[4-[2-(dimethylamino)ethyl-methylamino]-2-methoxy-5-nitrophenyl]carbamate |
InChI |
InChI=1S/C17H28N4O5/c1-17(2,3)26-16(22)18-12-10-14(21(23)24)13(11-15(12)25-7)20(6)9-8-19(4)5/h10-11H,8-9H2,1-7H3,(H,18,22) |
InChI Key |
GPEOSDIKTVSDHN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1OC)N(C)CCN(C)C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-Butyl 3-(7-(difluoromethyl)-6-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroquinolin-1(2H)-yl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B11826615.png)


![(2S,3R)-2-(2-bromophenyl)-3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-2,3-dihydro-1H-indole-5-carbonitrile](/img/structure/B11826626.png)

![1-[(2R,4aR,7aR)-2-methyl-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridin-7a-yl]methanamine](/img/structure/B11826631.png)


![(3aR,6S,8aS)-6-(4-bromophenyl)-2,3,3a,6-tetrahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine](/img/structure/B11826669.png)
![(6S,8S,9S,10R,11S,13S,14S,17R)-17-(1,2-dihydroxyethyl)-11,17-dihydroxy-6,10,13-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B11826672.png)
![[(4aS,6S,7S,7aR)-6-[bis(2-cyanoethyl)phosphoryl-hydroxymethyl]-2,2-dimethyl-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3]dioxin-7-yl] acetate](/img/structure/B11826678.png)
![ethyl N-{1',2'-dihydrospiro[cyclopropane-1,3'-indol]-2'-ylidene}sulfamate](/img/structure/B11826690.png)

